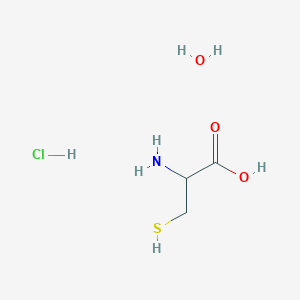

DL-cysteine hydrochloride hydrate

Description

The exact mass of the compound DL-Cysteine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-18-0, 96998-61-7, 116797-51-4 | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of DL-Cysteine Hydrochloride Hydrate in Advancing Cell Culture Applications

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical functions of DL-Cysteine Hydrochloride Hydrate in cell culture, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application. This guide elucidates the biochemical roles of this essential amino acid, offering structured data, detailed experimental protocols, and novel visualizations of key cellular pathways.

This compound, a stable and soluble form of the amino acid cysteine, is a vital supplement in a wide array of cell culture media, from classical formulations to serum-free and chemically defined media. Its importance stems from a multitude of functions that are fundamental to maintaining cellular health, viability, and productivity in in vitro systems.

Core Functions in Cell Culture

At its core, this compound serves several key purposes within a cell culture environment:

-

Protein Synthesis: As a proteinogenic amino acid, cysteine is a fundamental building block for the synthesis of new proteins. Its unique thiol (-SH) group is crucial for the formation of disulfide bonds, which are essential for the correct folding and structural integrity of many proteins, including antibodies and other therapeutic biologics.

-

Antioxidant Defense: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione plays a pivotal role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can damage lipids, proteins, and DNA.

-

Source of Sulfur: Cysteine is a primary source of sulfur for various metabolic processes, including the synthesis of coenzyme A, taurine, and hypotaurine. Taurine and hypotaurine can detoxify the culture media by reacting with harmful free radicals.

-

Metal Ion Carrier: The thiol group of cysteine can chelate metal ions, facilitating their transport across the cell membrane.

Optimizing Cell Culture Performance: Concentration and Stability

The concentration of cysteine in cell culture media is a critical parameter that can significantly impact experimental outcomes. While essential for cell growth, high concentrations can be cytotoxic.

| Cell Line | Effective Concentration Range | Cytotoxic Concentration | Reference |

| Chinese Hamster Ovary (CHO) | Varies by clone and process | > 2.5 mM | |

| Human Liver Carcinoma (HepG2) | 0.125 - 0.5 mM (N-Acetyl-L-Cysteine) | Not specified | |

| General Cell Culture | ~0.2 mM (in DMEM, RPMI-1640) | > 1 mM (in Eagle's MEM) |

One of the challenges of using cysteine in liquid media is its instability. Cysteine readily oxidizes to form cystine, its dimeric form, which is significantly less soluble at neutral pH and can precipitate out of solution. This can lead to a depletion of available cysteine for the cells. To mitigate this, this compound is often used due to its enhanced stability and solubility. Preparing fresh media and storing stock solutions at an acidic pH can also help to minimize oxidation.

Key Signaling Pathways Influenced by Cysteine

Cysteine metabolism is intricately linked to several crucial cellular signaling pathways that regulate the response to oxidative stress and cellular homeostasis.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress, which can be influenced by cysteine availability, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative damage.

Caption: Nrf2-mediated antioxidant response pathway.

CBS/H2S Signaling Pathway

Cysteine is a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, through the action of enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S is involved in various physiological processes, including the regulation of inflammation, apoptosis, and cellular metabolism. The production of H₂S from cysteine is a key mechanism by which cysteine exerts some of its biological effects beyond its role in protein and glutathione synthesis.

Caption: CBS/H2S signaling pathway originating from cysteine.

Experimental Protocols

To facilitate the practical application of this compound in cell culture, this guide provides detailed methodologies for key experiments.

Media Supplementation Protocol

This protocol outlines the steps for preparing a stock solution of this compound and supplementing cell culture media.

Materials:

-

This compound powder

-

Sterile, deionized water or PBS

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

-

Basal cell culture medium

-

Complete cell culture medium (with serum and other supplements)

Procedure:

-

Prepare Stock Solution:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in sterile, deionized water or PBS to create a concentrated stock solution (e.g., 100 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C to maintain stability.

-

-

Supplement Cell Culture Medium:

-

Thaw an aliquot of the this compound stock solution.

-

Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock solution to every 1 mL of medium.

-

Gently mix the medium to ensure even distribution of the supplement.

-

The supplemented medium is now ready for use in your cell culture experiments.

-

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-

-

A Technical Guide to the Chemical Properties and Research Applications of DL-Cysteine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DL-cysteine hydrochloride hydrate, a crucial compound in various research and development fields. As the more stable, hydrochloride salt form of the semi-essential amino acid cysteine, it serves as a vital precursor and modulator in numerous biological systems. This guide details its chemical properties, stability considerations, key experimental protocols, and its role in significant cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is the racemic mixture of cysteine, provided as a hydrochloride hydrate to improve stability and solubility, making it suitable for a wide range of laboratory applications.[2][3]

Table 1: General Properties of this compound

| Property | Value | Citations |

| CAS Number | 96998-61-7 (Monohydrate); 10318-18-0 (Hydrate) | [1][4] |

| Molecular Formula | C₃H₁₀ClNO₃S | [1][4] |

| Molecular Weight | 175.63 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 109-112 °C | [1][6] |

| IUPAC Name | 2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| Water | 650 g/L (at 20°C); 50 mg/mL | [7][8] |

| 1 M HCl | 50 mg/mL (with heat) | [9] |

| DMSO | 30 mg/mL (Sonication recommended) | [10] |

| Ethanol, Acetic Acid | Soluble | [11] |

| Acetone | Insoluble | [11] |

Stability, Storage, and Handling

A critical consideration for researchers is the stability of cysteine solutions. The thiol (-SH) group is susceptible to oxidation, especially in neutral or alkaline conditions, readily dimerizing to form cystine.[3][7] This oxidation can be catalyzed by metal ions and exposure to air.[12][13]

Best Practices for Solution Stability:

-

pH: Solutions are significantly more stable at an acidic pH of 1.0-2.5.[12]

-

Solvents: Use deoxygenated solvents and purge containers with an inert gas like nitrogen or argon.[12]

-

Storage: For short-term use, store solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[12]

-

Additives: Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[12]

-

Sterilization: Autoclaving is not recommended due to heat-induced degradation. Sterile filter solutions through a 0.22 µm filter.[12]

Workflow for preparing and storing stable cysteine solutions.

Biological Role and Signaling Pathways

This compound provides the essential amino acid cysteine, a cornerstone for several critical metabolic and signaling pathways.

Glutathione Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[2][14] GSH is essential for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[3]

References

- 1. DL-Cysteine Hydrochloride Monohydrate CAS 96998-61-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. What are the effects of DL - Cysteine HCl Monohydrate on metabolism? - Blog [grandhoyo-aminoacid-en.com]

- 3. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. DL-Cysteine·HCl·H2O | CAS#:96998-61-7 | Chemsrc [chemsrc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cellseco.com [cellseco.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Cysteine hydrochloride hydrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. DL-Cysteine | 3374-22-9 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. himedialabs.com [himedialabs.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to DL-Cysteine Hydrochloride Hydrate: Molecular Properties and Applications

This technical guide provides an in-depth overview of the core molecular characteristics of DL-cysteine hydrochloride hydrate, tailored for researchers, scientists, and professionals in drug development. This document presents key quantitative data, outlines a hypothetical experimental protocol, and includes visualizations to illustrate molecular structure and potential laboratory applications.

Core Molecular Data

DL-cysteine hydrochloride is a salt of the non-essential amino acid DL-cysteine. It is commonly available in its monohydrate form. This compound serves as a crucial component in various research and development applications, including as a precursor in chemical syntheses and as a component in cell culture media.

Below is a summary of the key molecular properties for both the monohydrate and anhydrous forms of DL-cysteine hydrochloride.

| Property | DL-Cysteine Hydrochloride Monohydrate | DL-Cysteine Hydrochloride Anhydrous |

| Molecular Formula | C₃H₇NO₂S·HCl·H₂O[1][2][3] or C₃H₁₀ClNO₃S[4][5][6] | C₃H₇NO₂S·HCl[7][8] or C₃H₈ClNO₂S[9] |

| Molecular Weight | 175.63 g/mol [1][4][10][11] or 175.64 g/mol [2][5][12] | 157.62 g/mol [7][8] |

| Synonyms | DL-Cysteine HCl monohydrate, H-DL-Cys-OH HCl H₂O[4] | L-Cysteine HCl anhydrous[7] |

Hypothetical Experimental Protocol: Assessing the Antioxidant Activity of this compound

This section outlines a detailed methodology for a common in vitro assay to determine the antioxidant potential of this compound.

Objective: To quantify the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

DL-cysteine hydrochloride monohydrate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Standard laboratory glassware and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of DL-cysteine hydrochloride monohydrate in methanol.

-

Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

-

Assay Protocol:

-

Create a serial dilution of the DL-cysteine hydrochloride monohydrate stock solution to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

-

In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

-

For the positive control, repeat the serial dilution for ascorbic acid and add DPPH solution.

-

For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection:

-

Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Where Abs_blank is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

-

-

Data Analysis:

-

Plot the percentage of scavenging activity against the concentration of DL-cysteine hydrochloride monohydrate to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualizations

The following diagrams illustrate the molecular composition and a hypothetical experimental workflow involving this compound.

References

- 1. capotchem.com [capotchem.com]

- 2. DL-Cysteine hydrochloride monohydrate [akaalorganics.com]

- 3. CAS # 96998-61-7, DL-Cysteine hydrochloride monohydrate - chemBlink [ww.chemblink.com]

- 4. DL-Cysteine Hydrochloride Monohydrate CAS 96998-61-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Cysteine, hydrochloride, hydrate (1:1:1) [webbook.nist.gov]

- 7. L-Cysteine hydrochloride, anhydrous | CymitQuimica [cymitquimica.com]

- 8. selleckchem.com [selleckchem.com]

- 9. chembk.com [chembk.com]

- 10. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. D-Cysteine =98 TLC 32443-99-5 [sigmaaldrich.com]

- 12. This compound | LGC Standards [lgcstandards.com]

solubility of DL-cysteine hydrochloride hydrate in different solvents

This technical guide provides a comprehensive overview of the solubility of DL-Cysteine Hydrochloride Hydrate in various solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its handling, formulation, and application in various scientific and pharmaceutical contexts. The following tables summarize the available quantitative data on its solubility in different solvents at various temperatures.

Table 1: Solubility of Cysteine Derivatives in Water

| Solute | Temperature (°C) | Solubility (mg/mL) | pH | Notes |

| L-Cysteine Hydrochloride Monohydrate | 20 | 650 | Not Specified | Highly soluble.[1] |

| L-Cysteine Hydrochloride Monohydrate | Room Temp. | 50 | Not Specified | [1][2] |

| L-Cysteine Hydrochloride Monohydrate | Not Specified | 20 | 7.2 (PBS) | Solubility is significantly influenced by pH.[1] |

| L-Cysteine | 25 | 280 | Not Specified | |

| L-Cysteine | 20 | 160 | Not Specified |

Table 2: Solubility of Cysteine Derivatives in Organic Solvents

| Solute | Solvent | Temperature | Solubility |

| L-Cysteine Hydrochloride Monohydrate | Ethanol | Not Specified | ~10 mg/mL[2] |

| L-Cysteine Hydrochloride Monohydrate | Acetone | Not Specified | Insoluble[2] |

| L-Cysteine | Ethanol | Not Specified | Slightly soluble[3] |

| L-Cysteine | Acetone | Not Specified | Insoluble[4] |

| L-Cysteine | Ether | Not Specified | Insoluble[3][4] |

| L-Cysteine | Acetic Acid | Not Specified | Freely soluble[4] |

| L-Cysteine | Benzene | Not Specified | Insoluble[4] |

| L-Cysteine | Carbon Disulfide | Not Specified | Insoluble |

| L-Cysteine | Carbon Tetrachloride | Not Specified | Insoluble[4] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The pH of the solution is a critical factor. The solubility of cysteine is lowest near its isoelectric point (pI ≈ 5.1) and increases significantly in more acidic (pH < 2) or alkaline (pH > 8) conditions.[1] To enhance solubility, dissolving the compound in a dilute acid, such as 1N HCl, is often recommended.[1]

-

Temperature: For many amino acids and their salts, solubility increases with temperature.[5][6][7][8] However, for cysteine solutions, elevated temperatures can also accelerate oxidation.

-

Oxidation: Cysteine in solution, particularly at neutral to alkaline pH, is susceptible to oxidation, forming cystine.[1] L-Cystine is significantly less soluble than L-Cysteine and can precipitate out of solution.[1] This process is accelerated by dissolved oxygen and trace metal ions.[1] The use of deoxygenated solvents and the addition of chelating agents like EDTA can help mitigate this issue.[1]

-

Solvent Polarity: The polarity of the solvent plays a crucial role. As a polar molecule, this compound generally exhibits higher solubility in polar solvents like water and alcohols compared to non-polar organic solvents.[5]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following outlines a common methodology for accurately measuring the solubility of this compound.

Static Gravimetric Method for Solubility Determination

The static gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.[5][6][7][8]

Materials:

-

This compound

-

Selected solvent(s)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure that equilibrium is reached. This can take several hours.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter. The filter is crucial to prevent any solid particles from being included in the sample.

-

Weighing: Dispense the filtered solution into a pre-weighed container. Record the total weight of the container and the solution.

-

Drying: Place the container with the solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

-

Calculation: The solubility is calculated based on the mass of the dried solute and the mass of the solvent evaporated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the static gravimetric solubility determination method.

Factors Affecting this compound Solubility

The interplay of various factors determines the final solubility of this compound in a given system. This diagram illustrates these logical relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Role of DL-Cysteine as a Reducing Agent in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of DL-Cysteine as a reducing agent in a variety of biochemical assays. Cysteine, a semi-essential amino acid, is distinguished by its thiol (-SH) group, which confers upon it potent nucleophilic and reducing properties.[1] This reactivity is central to its function in biological systems and its utility in the laboratory, particularly in the context of protein chemistry and antioxidant research. This guide will delve into the mechanisms of action, provide detailed experimental protocols, and present quantitative data to support the selection and application of DL-Cysteine in your research endeavors.

Core Mechanism: The Thiol-Disulfide Exchange

The primary mechanism by which DL-Cysteine acts as a reducing agent is through thiol-disulfide exchange.[2] This reaction is critical for maintaining the correct three-dimensional structure of proteins by cleaving disulfide bonds (-S-S-) that can form between cysteine residues.[1] The reactive species in this process is the thiolate anion (-S⁻), which is formed by the deprotonation of the thiol group.[3][4] The propensity of the thiol group to deprotonate is defined by its pKa, which for the free amino acid cysteine is approximately 8.3-8.5.[3] Consequently, the reducing activity of cysteine is highly pH-dependent, with higher pH values favoring the formation of the more nucleophilic thiolate anion and thus enhancing the rate of disulfide bond reduction.[3][5][6]

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. This is followed by a second thiol-disulfide exchange reaction, either with another cysteine molecule or intramolecularly if the reducing agent is a dithiol, which results in the complete reduction of the original disulfide bond.

Quantitative Data for a Reducing Agent

The selection of an appropriate reducing agent is a critical step in experimental design. The following tables provide key quantitative data for DL-Cysteine to aid in this process, including a comparison with other commonly used reducing agents.

| Parameter | Value | Reference |

| pKa of Thiol Group | ~8.3 - 8.5 | [3] |

| Optimal pH Range for Reduction | 7.0 - 8.5 | [3] |

| Typical Concentration for Protein Reduction | 1 - 10 mM (10- to 100-fold molar excess over disulfide bonds) | [3] |

| Redox Potential (E₀' at pH 7.4) | Approximately -250 mV (for the Cysteine/Cystine couple) | [7] |

Table 1: Key Physicochemical Properties of L-Cysteine as a Reducing Agent.

| Feature | DL-Cysteine | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |

| Optimal pH Range | > 7.0 | > 7.0 | 1.5 - 8.5 |

| Stability | Prone to air oxidation, especially at neutral or basic pH | Prone to air oxidation | More resistant to air oxidation |

| Odor | Slight sulfur smell | Pungent | Odorless |

| Compatibility with Maleimide Chemistry | Reacts, can interfere with labeling | Reacts, can interfere with labeling | Generally does not react, preferred for maleimide labeling |

| Use in Immobilized Metal Affinity Chromatography (IMAC) | Can interfere with some metal ions | Can interfere with metal ions (e.g., Ni²⁺) | Does not reduce metals used in IMAC |

Table 2: Comparison of Common Reducing Agents. [8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving DL-Cysteine as a reducing agent are provided below.

Protocol 1: Protein Disulfide Bond Reduction

This protocol outlines a general procedure for the reduction of disulfide bonds in a protein sample using DL-Cysteine.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate buffer)

-

DL-Cysteine hydrochloride monohydrate

-

Degassed, purified water

-

Acidic solution (e.g., HCl) to stop the reaction (optional)

-

Buffer for downstream applications

Procedure:

-

Prepare a fresh stock solution of DL-Cysteine: Dissolve DL-Cysteine hydrochloride monohydrate in degassed, purified water to a concentration of 100 mM. It is recommended to prepare this solution fresh for each experiment to minimize oxidation.[3]

-

Determine the required concentration of DL-Cysteine: The final concentration typically ranges from 1-10 mM, representing a 10- to 100-fold molar excess over the concentration of disulfide bonds in the protein sample.[3]

-

Prepare the reducing buffer: Add the calculated volume of the DL-Cysteine stock solution to the protein buffer. Adjust the pH of the final reducing buffer to between 7.0 and 8.5 to optimize the reduction reaction.[3]

-

Initiate the reduction: Add the prepared reducing buffer to the protein sample.

-

Incubate the reaction: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically for each specific protein.[3]

-

Stop the reaction (optional): The reaction can be stopped by lowering the pH with the addition of an acidic solution.

-

Remove excess reducing agent: If necessary for downstream applications, remove excess DL-Cysteine using methods such as dialysis, diafiltration, or size-exclusion chromatography.

Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups in a sample. This protocol uses L-Cysteine to generate a standard curve.

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

-

L-Cysteine hydrochloride monohydrate

-

Unknown sample containing free sulfhydryl groups

Procedure:

-

Prepare Cysteine Standards:

-

Prepare a 1.5 mM stock solution of L-Cysteine hydrochloride monohydrate in the Reaction Buffer.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 1.25 mM, 1.0 mM, 0.75 mM, 0.5 mM, 0.25 mM, and a 0 mM blank).

-

-

Prepare Samples:

-

For each standard and unknown sample, prepare a test tube containing 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.

-

-

Reaction:

-

Add 250 µL of each standard or unknown sample to the respective test tubes. For the blank, add 250 µL of Reaction Buffer.

-

Mix and incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the absorbance of each solution at 412 nm using a spectrophotometer. The molar extinction coefficient for the product (TNB) at 412 nm is 14,150 M⁻¹cm⁻¹.[12]

-

-

Quantification:

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of free sulfhydryl groups in the unknown sample by interpolating its absorbance value on the standard curve.

-

Visualizing Biochemical Processes with DL-Cysteine

The following diagrams, created using the DOT language, illustrate key pathways and workflows where DL-Cysteine plays a crucial role.

Conclusion

DL-Cysteine is a versatile and effective reducing agent for a wide range of biochemical assays. Its utility stems from the reactivity of its thiol group, which enables the efficient reduction of disulfide bonds in proteins and peptides. By understanding its mechanism of action, leveraging the provided quantitative data, and following detailed experimental protocols, researchers can confidently employ DL-Cysteine to achieve reliable and reproducible results. The visualization of key biochemical pathways and experimental workflows further aids in the comprehension and implementation of these techniques in the laboratory. As with any reagent, empirical optimization for specific applications is recommended to ensure the highest quality data.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pH-Dependent Effects of L-Cysteine on Mercury Dissolution of α-HgS and β-HgS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. agscientific.com [agscientific.com]

- 12. assets.fishersci.com [assets.fishersci.com]

understanding the stability of DL-cysteine hydrochloride hydrate solutions

An In-depth Technical Guide to the Stability of DL-Cysteine Hydrochloride Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial amino acid derivative utilized in a wide range of pharmaceutical and research applications. Its thiol group makes it a potent antioxidant and a key component in many biological processes. However, this reactive thiol group also renders it susceptible to degradation, primarily through oxidation. Understanding and controlling the stability of this compound solutions is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the factors influencing its stability, degradation pathways, and analytical methodologies for its assessment.

Factors Influencing Stability

The stability of this compound in solution is not intrinsic but is heavily influenced by a multitude of environmental and formulation factors. The primary degradation route is the oxidation of the thiol group.

pH: The pH of the solution is a critical determinant of stability. Cysteine solutions are significantly more stable in acidic conditions (pH 1-2.5).[1][2] In neutral or alkaline environments, the thiol group is more readily deprotonated to the highly reactive thiolate anion, which is more susceptible to oxidation.[1][3]

Oxygen: The presence of dissolved oxygen is a major catalyst for the oxidation of cysteine to its disulfide dimer, cystine.[4] To enhance stability, it is recommended to use deoxygenated solvents and to purge the solution container with an inert gas such as nitrogen or argon.[1][4]

Temperature: Elevated temperatures accelerate the rate of degradation.[1] Therefore, it is advisable to store solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended, while for longer-term storage, freezing at -20°C or -80°C is preferable.[1][4] Autoclaving is generally not recommended for sterilization as the high temperatures can cause significant degradation.[1]

Light: Exposure to light can promote the formation of various degradation products, leading to a yellowish or brownish discoloration of the solution.[1] It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

Metal Ions: The presence of heavy metal ions, such as copper and iron, can catalyze the oxidation of cysteine.[3] The addition of a chelating agent like EDTA can help to sequester these metal ions and improve stability.[1]

Additives: The inclusion of certain additives can enhance stability. Polyvalent alcohols can suppress reactions in the liquid state, and antioxidants like magnesium ascorbyl phosphate can inhibit oxidative degradation.[5]

Degradation Pathways

The primary and most common degradation pathway for cysteine is oxidation. This process can be visualized as a series of steps leading to different oxidized forms of the sulfur-containing side chain.

Beyond simple oxidation, cysteine can also be metabolized through enzymatic pathways in biological systems, leading to products like pyruvate and hydrogen sulfide.[6][7][8]

Quantitative Stability Data

While specific degradation rates are highly dependent on the exact conditions, the following table summarizes the general stability trends under various storage conditions.

| Condition | Solvent/Matrix | Temperature | Stability/Degradation Rate | Reference |

| pH | Aqueous Buffer | Not Specified | Stability increases with increasing acidity (0.1 to 6N HCl). | [4][9] |

| Aqueous Solution | Not Specified | Oxidation is significantly accelerated at neutral and alkaline pH. | [3][4] | |

| Storage | Aqueous Solution under Nitrogen | Not Specified | <1% oxidized in 7 days. | [4][9] |

| Aqueous Solution | Room Temperature | Stable for up to 24 hours (if not sterility tested). | [1][2] | |

| Aqueous Solution | 2-8°C | Stable for up to 3 days (if not sterility tested). | [1][2] | |

| Aqueous Solution | -20°C | Recommended for long-term storage (up to one month). | [1][10] | |

| Aqueous Solution | -80°C | Recommended for long-term storage (up to six months). | [1][10] | |

| Blood Samples | > -80°C | Drastic reductions in cysteine due to oxidation. | [4] |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and optimal storage conditions for this compound solutions.

Sample Preparation and Storage

-

Preparation: Accurately weigh the desired amount of DL-cysteine hydrochloride monohydrate.[1] Dissolve it in a degassed solvent under a stream of inert gas (e.g., nitrogen or argon).[1]

-

pH Adjustment: If required, adjust the pH to the desired level (typically between 1.0 and 2.5 for enhanced stability) using a dilute acid solution like hydrochloric acid.[1][2]

-

Sterilization: If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.[1]

-

Storage: Aliquot the solution into appropriate light-protected containers and store them under the specified temperature and light conditions for the duration of the stability study.

Analytical Methods

Several analytical techniques can be employed to monitor the stability of cysteine solutions.

-

High-Performance Liquid Chromatography (HPLC): This is a common and reliable method to quantify the remaining L-cysteine and its degradation products.[1] Reversed-phase HPLC with a suitable detector (e.g., UV or electrochemical) is often used. Derivatization of the thiol group with agents like N-ethylmaleimide (NEM) or iodoacetamide can be employed to form a more stable and easily detectable derivative.[4]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides high specificity and sensitivity for identifying and quantifying cysteine and its various oxidized forms.[11][12]

-

Spectrophotometry: This method can be used for rapid determination, often based on the reaction of cysteine with specific reagents to produce a colored product.[13]

-

Flow Injection Analysis: This technique allows for high-throughput analysis and can be based on redox reactions or derivatization of cysteine.[13]

The following diagram illustrates a general workflow for a stability study.

Conclusion

The stability of this compound solutions is a multifaceted issue that requires careful control of pH, oxygen levels, temperature, light exposure, and the presence of metal ions. By implementing the strategies outlined in this guide—such as maintaining an acidic pH, using deoxygenated solvents, and storing solutions at low temperatures in light-protected containers—researchers and drug development professionals can significantly enhance the stability and reliability of their cysteine-containing formulations. A well-designed stability testing protocol employing appropriate analytical methods is crucial for ensuring the quality and efficacy of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. uspharmacist.com [uspharmacist.com]

- 3. himedialabs.com [himedialabs.com]

- 4. benchchem.com [benchchem.com]

- 5. JPH0517431A - Stabilized cysteine solution - Google Patents [patents.google.com]

- 6. L-cysteine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactome | Cysteine is degraded to pyruvate and H2S [reactome.org]

- 8. Anaerobic Cysteine Degradation and Potential Metabolic Coordination in Salmonella enterica and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myfoodresearch.com [myfoodresearch.com]

DL-Cysteine Hydrochloride Hydrate as a Precursor for Glutathione Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of redox signaling. The synthesis of GSH is a tightly regulated two-step enzymatic process, with the availability of cysteine being the rate-limiting factor. DL-cysteine hydrochloride hydrate serves as a readily available source of cysteine for cellular uptake and subsequent incorporation into glutathione. This technical guide provides a comprehensive overview of the role of this compound as a precursor for glutathione synthesis, including its cellular uptake, metabolic fate, and the signaling pathways that govern this process. Detailed experimental protocols for the in vitro assessment of glutathione synthesis and quantitative data on the efficacy of various cysteine precursors are presented to facilitate research and development in this field.

Introduction: The Central Role of Cysteine in Glutathione Homeostasis

Glutathione is indispensable for maintaining cellular redox balance and protecting against cellular damage.[1] Its synthesis is catalyzed by two ATP-dependent enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1] The initial and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by GCL.[1] The intracellular concentration of cysteine is typically close to the Michaelis constant (Km) of GCL for cysteine, making cysteine availability a critical determinant of the rate of GSH synthesis.[1]

This compound is a stable, water-soluble form of the amino acid cysteine, which is readily utilized by cells as a precursor for GSH synthesis. Understanding its transport into the cell and its subsequent metabolic pathway is crucial for its application in research and therapeutic development.

Cellular Uptake and Metabolism of this compound

Upon dissolution, this compound provides a mixture of D- and L-cysteine. The cellular uptake of these isomers is mediated by various amino acid transport systems. L-cysteine is transported into cells via neutral amino acid transporters such as the Alanine, Serine, Cysteine Transporter (ASCT) family.[2] In the extracellular environment, L-cysteine can be readily oxidized to L-cystine, which is then taken up by the cystine/glutamate antiporter system Xc-.[2]

While L-cysteine is the direct precursor for glutathione synthesis, the role of D-cysteine is less direct. D-cysteine is not a substrate for the enzymes in the glutathione synthesis pathway.[3] However, studies have shown that D-cysteine supplementation can indirectly increase intracellular L-cysteine levels, potentially through a disulfide exchange reaction with extracellular L-cystine, thereby promoting glutathione synthesis.[3][4]

Once inside the cell, L-cysteine enters the glutathione synthesis pathway in the cytosol.

The Glutathione Synthesis Pathway

The synthesis of glutathione from its constituent amino acids is a two-step process that occurs in the cytoplasm:

-

Formation of γ-Glutamylcysteine: The first and rate-limiting step is the ligation of L-glutamate and L-cysteine, catalyzed by glutamate-cysteine ligase (GCL). This reaction requires ATP.[1]

-

Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione (γ-glutamyl-cysteinyl-glycine). This step also requires ATP.[1]

The resulting glutathione is then available to participate in various cellular processes.

Regulation of Glutathione Synthesis by Cysteine Availability and the Nrf2 Signaling Pathway

The expression of the catalytic and modifier subunits of GCL (GCLC and GCLM) and glutathione synthetase (GS) is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.[6]

Increased levels of intracellular cysteine, as supplied by this compound, can lead to a transient increase in reactive oxygen species (ROS) through autoxidation. This, along with other cellular stressors, can lead to the oxidation of critical cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GCLC, GCLM, and GS, leading to their increased expression and an enhanced capacity for glutathione synthesis.[7][8]

Quantitative Comparison of Cysteine Precursors for Glutathione Synthesis

While this compound is an effective precursor, several other cysteine prodrugs have been developed to enhance bioavailability and cellular uptake. The following tables summarize quantitative data from studies comparing the efficacy of various cysteine precursors in increasing intracellular glutathione levels. It is important to note that direct head-to-head comparisons of this compound with all other precursors in a single experimental system are limited; therefore, data from multiple studies are presented.

Table 1: Comparison of Cysteine and N-Acetylcysteine (NAC) in Human Erythrocytes

| Precursor (5 mM) | Intracellular Free Sulfhydryl Groups (μmol/ml erythrocyte) | Reference |

| L-Cysteine | 3.37 ± 0.006 | [9] |

| N-Acetylcysteine (NAC) | 2.23 ± 0.08 | [9] |

Table 2: Comparison of N-Acetylcysteine (NAC) and N-Acetylcysteine Ethyl Ester (NACET) in Human Primary Endothelial Cells (HUVEC)

| Precursor (0.5 mM) | Fold Increase in Intracellular GSH | Reference |

| N-Acetylcysteine (NAC) | ~1.5 | [10] |

| N-Acetylcysteine Ethyl Ester (NACET) | ~4.0 | [10] |

Table 3: Effect of L-Cysteine Supplementation in Cultured Hepatocytes

| Treatment | Glutathione Concentration (nmol/mg protein) | Reference |

| Control | ~15 | [11] |

| Phenobarbital-like inducers + Cysteine | 2- to 3-fold increase | [11] |

Experimental Protocols

Protocol 1: In Vitro Glutathione Synthesis Assay in Cultured Mammalian Cells

This protocol outlines a method to assess the ability of this compound to increase intracellular glutathione levels in a mammalian cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Glutathione Assay Kit (commercially available, e.g., based on the DTNB-GSSG reductase recycling method)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a dose-response range from 100 µM to 5 mM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without added cysteine).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, and 24 hours) to allow for the uptake of cysteine and synthesis of glutathione.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Glutathione Measurement: Follow the manufacturer's instructions for the chosen glutathione assay kit. Typically, this involves mixing the cell lysate with the assay reagents in a 96-well plate and measuring the absorbance at the specified wavelength over time.

-

Protein Quantification: Determine the protein concentration in each cell lysate using a standard protein assay.

-

Data Analysis: Calculate the glutathione concentration from a standard curve. Normalize the glutathione concentration to the protein concentration for each sample. Express the results as nmol of glutathione per mg of protein.

Protocol 2: Measuring the Rate of Glutathione Synthesis using Stable Isotope Labeling

This protocol provides a more dynamic measure of glutathione synthesis by tracing the incorporation of a stable isotope-labeled cysteine precursor into the glutathione pool.

Materials:

-

L-Cysteine-¹³C₃,¹⁵N (or other stable isotope-labeled cysteine)

-

Cysteine-free cell culture medium

-

Cultured mammalian cells

-

PBS

-

Metabolite extraction solution (e.g., 80% methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard complete medium.

-

Labeling: Wash the cells with PBS and replace the standard medium with cysteine-free medium supplemented with a known concentration of L-Cysteine-¹³C₃,¹⁵N.[12]

-

Time Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.[12]

-

Metabolite Extraction: Wash the harvested cells with ice-cold PBS and immediately quench metabolism and extract metabolites by adding ice-cold 80% methanol.[12]

-

Sample Preparation: Centrifuge the cell extracts to pellet protein and debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to separate and quantify the unlabeled (M+0) and labeled (M+4, for ¹³C₃,¹⁵N-cysteine) glutathione.

-

Data Analysis: Calculate the fractional synthesis rate (FSR) of glutathione by determining the rate of incorporation of the labeled cysteine into the total glutathione pool over time.[12]

Conclusion

This compound is a valuable and widely used precursor for enhancing intracellular glutathione synthesis in research and potentially in therapeutic applications. Its ability to provide the rate-limiting substrate, cysteine, makes it a powerful tool for studying the regulation of glutathione metabolism and for investigating the role of oxidative stress in various physiological and pathological conditions. The choice of cysteine precursor for a specific application should be guided by considerations of bioavailability, cellular uptake, and the specific experimental or therapeutic goals. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of glutathione-dependent cellular processes.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Nrf2-Antioxidant Response Element Mediated Glutamate Cysteine Ligase Expression in Hepatoma Cell line by Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of an Nrf2-mediated ARE upstream of the rat glutamate cysteine ligase catalytic subunit gene (GCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased glutathione in cultured hepatocytes associated with induction of cytochrome P-450. Lack of effect of glutathione depletion on induction of cytochrome P-450 and delta-aminolevulinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Stereoisomere im Fokus: Ein technischer Leitfaden zu den fundamentalen Unterschieden zwischen D-Cystein und L-Cystein in der Forschung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Aminosäuren, die Bausteine des Lebens, existieren in zwei spiegelbildlichen Formen, den sogenannten Stereoisomeren: der L- (linksdrehenden) und der D- (rechtsdrehenden) Form. Während L-Aminosäuren kanonisch als die primären Bausteine für die Proteinsynthese in allen Lebensbereichen gelten, rücken D-Aminosäuren zunehmend in den Fokus der wissenschaftlichen Forschung. Cystein, eine schwefelhaltige Aminosäure, bildet hier keine Ausnahme und seine beiden Isomere, L-Cystein und D-Cystein, weisen fundamentale Unterschiede in ihren biologischen Rollen, Stoffwechselwegen und potenziellen therapeutischen Anwendungen auf. Dieser technische Leitfaden beleuchtet diese Kernunterschiede und bietet Forschern eine umfassende Ressource für das Verständnis und die Untersuchung dieser faszinierenden Moleküle.

Strukturelle und grundlegende Eigenschaften

L-Cystein und D-Cystein sind Enantiomere, was bedeutet, dass sie die gleiche chemische Formel und Konnektivität der Atome aufweisen, sich aber in ihrer räumlichen Anordnung wie Bild und Spiegelbild verhalten. Diese unterschiedliche Chiralität ist der Ursprung aller nachfolgenden biologischen und funktionellen Unterschiede.

| Eigenschaft | L-Cystein | D-Cystein | Referenz |

| Biologische Hauptfunktion | Proteinbaustein, Vorläufer von Glutathion | Signalmolekül, Vorläufer von H₂S | [1][2][3] |

| Vorkommen in Proteinen | Häufig, durch ribosomale Synthese eingebaut | Sehr selten, wenn, dann durch posttranslationale Modifikation | [1] |

| Cahn-Ingold-Prelog-Priorität | (R)-Konfiguration | (S)-Konfiguration | [4] |

| Hauptstoffwechselenzyme | Glutamat-Cystein-Ligase, Cystathionin-β-Synthase (CBS), Cystathionin-γ-Lyase (CSE) | D-Aminosäure-Oxidase (DAO), Serin-Razemase (SR) | [1][5][6] |

Differenzierte metabolische Wege

Die vielleicht signifikantesten Unterschiede zwischen L- und D-Cystein liegen in ihren Stoffwechselwegen. Der Körper verarbeitet die beiden Isomere über deutlich getrennte enzymatische Routen, was zu unterschiedlichen biologischen Ergebnissen führt.

L-Cystein-Metabolismus: Biosynthese von Glutathion

L-Cystein ist die geschwindigkeitsbestimmende Vorstufe für die Synthese von Glutathion (GSH), dem wichtigsten intrazellulären Antioxidans des Körpers.[7] Dieser zweistufige Prozess findet im Zytosol statt.

-

Bildung von γ-Glutamylcystein: Das Enzym Glutamat-Cystein-Ligase (GCL) katalysiert die Bildung einer Peptidbindung zwischen der γ-Carboxylgruppe von Glutamat und der Aminogruppe von L-Cystein.[7]

-

Addition von Glycin: Die Glutathion-Synthetase (GS) fügt Glycin an das C-terminale Ende von γ-Glutamylcystein an, wodurch Glutathion entsteht.[7]

References

- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and safety data sheet for DL-cysteine hydrochloride hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-cysteine hydrochloride hydrate, a crucial amino acid derivative with significant applications in research and development. This document details its chemical and physical properties, safety information, relevant biological signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is the hydrochloride salt of the racemic mixture of the amino acid cysteine, existing in a hydrated form. The monohydrate is the most common form. It is essential to distinguish between the different forms, although the CAS numbers are sometimes used interchangeably in literature.

CAS Numbers:

-

DL-Cysteine Hydrochloride Monohydrate: 116797-51-4, 96998-61-7[1][2]

-

This compound (unspecified): 10318-18-0

For clarity, this guide will primarily refer to the monohydrate form.

Table 1: Physical and Chemical Properties of DL-Cysteine Hydrochloride Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂S·HCl·H₂O | [3] |

| Molecular Weight | 175.63 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 175 - 178 °C (decomposes) | [5] |

| Solubility | Soluble in water (approximately 100 mg/mL at 25 °C) | |

| pH | 1.0 - 2.0 (at 25 g/L) | |

| Optical Rotation | -0.5 to +0.5° | [6] |

Safety Data Sheet Summary

A thorough understanding of the safety and handling of this compound is critical for laboratory personnel. The following information is a summary of key data from Safety Data Sheets (SDS).

Table 2: Hazard Identification and Safety Information

| Category | Description |

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid Measures | Inhalation: Move person to fresh air. Skin Contact: Wash with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. |

| Handling and Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture.[4] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Biological Signaling Pathways

DL-cysteine plays a pivotal role as a precursor to several key biomolecules and is involved in multiple cellular signaling pathways. Its thiol group is central to its function in redox regulation.

Glutathione (GSH) Synthesis

Cysteine is the rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant.

Caption: Glutathione (GSH) Synthesis Pathway.

Taurine Synthesis

DL-cysteine is a precursor for the synthesis of taurine, an amino acid with roles in osmoregulation and antioxidant defense.

Caption: Taurine Synthesis Pathway from Cysteine.

Nrf2 Signaling Pathway Activation

Cysteine and its oxidized form, cystine, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

Caption: Nrf2 Signaling Pathway Activation by Cysteine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of a 1 M DL-Cysteine Hydrochloride Monohydrate Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in cell culture and other experiments.

Materials:

-

DL-cysteine hydrochloride monohydrate (CAS 116797-51-4 or 96998-61-7)

-

High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen gas)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile graduated cylinders or pipettes

-

0.22 µm sterile syringe filter

Procedure:

-

Deoxygenate Water: To minimize oxidation of cysteine, use deoxygenated water. This can be prepared by autoclaving and allowing it to cool in a sealed container, or by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

-

Weigh Compound: In a sterile weighing boat, accurately weigh 1.756 g of DL-cysteine hydrochloride monohydrate to prepare 10 mL of a 1 M solution.

-

Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of deoxygenated water.

-

Mixing: Cap the tube securely and mix by vortexing or inverting until the solid is completely dissolved. The compound is highly soluble in water.

-

Volume Adjustment: Once fully dissolved, add deoxygenated water to bring the final volume to 10 mL.

-

Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile conical tube.

-

Storage: The resulting solution will be acidic (pH 1-2), which enhances its stability. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Quantification of Intracellular Cysteine using HPLC

Objective: To measure the concentration of cysteine within cells after treatment.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

5% Trichloroacetic acid (TCA), ice-cold

-

Cell scrapers

-

Microcentrifuge

-

HPLC system with a fluorescence detector

-

Reagents for derivatization (e.g., monobromobimane)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound or other compounds as required by the experimental design.

-

Cell Lysis:

-

At the end of the treatment period, aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add a sufficient volume of ice-cold 5% TCA to the culture dish to cover the cell monolayer.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the acid-soluble thiols, including cysteine.

-

-

Derivatization (Example with Monobromobimane):

-

Mix the supernatant with a labeling buffer and the derivatizing agent monobromobimane.

-

Incubate in the dark at room temperature for the time specified by the derivatization kit manufacturer.

-

The reaction is stopped by the addition of an acid.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized amino acids using a suitable C18 column and a gradient elution protocol.

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Generate a standard curve using known concentrations of cysteine that have been derivatized in the same manner as the samples.

-

Determine the concentration of cysteine in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the protein content of the cell pellet or the cell number.

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 3: Effects of Cysteine on Cell Proliferation and Viability

| Cell Line | Cysteine Concentration | Effect | Reference |

| Caco-2 | 200 µM | Increased cell proliferation | |

| CHO | > 2.5 mM | Reduced cell growth due to oxidative stress | |

| Human Peritoneal Mesothelial Cells | Not specified | Improved cell attachment and growth |

Table 4: Cysteine Concentration in Cell Culture Media and its Effects

| Organoid/Cell Type | N-Acetyl-L-cysteine (NAC) Concentration | Effect |

| Intestinal Organoids | Not specified | Enhanced organoid-forming efficiency |

| Neural Stem Cells | 1-10 µM L-cysteine | Promoted proliferation and differentiation |

| Various Cell Lines | 0.8 mM | Induction of Nrf2 downstream genes |

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, safety considerations, involvement in key signaling pathways, and practical experimental protocols. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. A thorough understanding of its chemistry and biological roles is essential for its effective and safe application in a research setting.

References

- 1. DL-Cysteine·HCl·H2O | CAS#:96998-61-7 | Chemsrc [chemsrc.com]

- 2. DL-Cysteine hydrochloride monohydrate | 96998-61-7 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. himedialabs.com [himedialabs.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. DL-Cysteine Hydrochloride Monohydrate Supplier and Manufacturer in China, Buy DL-Cysteine Hydrochloride Monohydrate at Foodchem [foodchem.cn]

Methodological & Application

Preparation of DL-Cysteine Hydrochloride Hydrate Stock Solution: Application Notes and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-cysteine hydrochloride hydrate is a racemic mixture of the sulfur-containing amino acid cysteine, presented as a hydrochloride salt to improve its stability and solubility. It is a vital reagent in various scientific applications, including cell culture, drug formulation, and biochemical assays. In cell culture, it serves as a crucial antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) and acting as a precursor to glutathione, a primary cellular antioxidant. Its reducing properties are also leveraged in protein chemistry to break disulfide bonds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes.

Chemical and Physical Properties

A summary of the key properties of DL-cysteine hydrochloride monohydrate is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₇NO₂S · HCl · H₂O |

| Molecular Weight | 175.64 g/mol [1][2] |

| Appearance | White crystalline powder[3] |

| Solubility (in H₂O) | Highly soluble |

| Melting Point | 109-112°C[3] |

| pH (1% aqueous solution) | Acidic (typically pH 1.5-2.0 for the L-isomer)[4] |

| Storage (Solid) | Room temperature, protected from light and moisture[4] |

Experimental Protocol: Preparation of 1 M this compound Stock Solution

This protocol details the steps for preparing a 1 M stock solution. Due to the propensity of cysteine to oxidize, particularly at neutral or alkaline pH, it is critical to prepare solutions fresh using deoxygenated water and to work efficiently.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

The compound is acidic and may cause skin and eye irritation.

Materials and Equipment

-

DL-cysteine hydrochloride monohydrate (MW: 175.64 g/mol )

-

High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen or argon gas)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile graduated cylinders or pipettes

-

pH meter (optional, for verification)

-

0.22 µm sterile syringe filter

-

Sterile, amber or foil-wrapped storage tubes

Step-by-Step Procedure

-

Deoxygenate Water : To minimize oxidation, prepare deoxygenated water by autoclaving high-purity water and allowing it to cool to room temperature in a sealed container. Alternatively, sparge the water with an inert gas like nitrogen or argon for 15-20 minutes.

-

Weigh Compound : Accurately weigh 1.756 g of DL-cysteine hydrochloride monohydrate.

-

Dissolution :

-

Add the powder to a sterile 15 mL conical tube.

-

Add approximately 8 mL of the deoxygenated water.

-

Mix by vortexing or gentle inversion until the solid is completely dissolved. The compound is highly soluble in water.

-

-

Volume Adjustment : Once fully dissolved, adjust the final volume to 10 mL with deoxygenated water.

-

pH Check : The resulting solution will be highly acidic (pH 1-2). This acidic nature enhances the stability of the cysteine solution. If a different pH is required for a specific application, it should be adjusted immediately before use, as neutral or alkaline conditions significantly accelerate oxidation.

-

Sterilization : For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile container. Autoclaving is not recommended as the high temperatures can accelerate degradation.

-

Aliquoting and Storage :

-

Dispense the stock solution into sterile, amber or foil-wrapped tubes to protect it from light.

-

For short-term storage (up to 3 days), solutions can be stored at 2-8°C.

-

For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation.

-

It is crucial to minimize freeze-thaw cycles.

-

Application Notes

-

Stability : Cysteine solutions are most stable at an acidic pH. In neutral or alkaline environments, the thiol group is more susceptible to oxidation, converting cysteine to the less soluble cystine. The presence of metal ions can also catalyze this oxidation.

-

Use in Cell Culture : When supplementing cell culture media, add the required volume of the stock solution to the complete medium to achieve the desired final concentration. Mix thoroughly by gentle inversion.

-

Reducing Agent : When used as a reducing agent in protein applications, the fresh preparation of the solution is paramount to ensure the thiol group is active.

-

Troubleshooting : If a precipitate forms in the solution over time, it is likely due to the oxidation of cysteine to cystine. In such cases, it is recommended to discard the solution and prepare a fresh batch.

Workflow Diagram

Caption: Workflow for preparing a 1 M this compound stock solution.

References

- 1. DL-Cysteine hydrochloride monohydrate [akaalorganics.com]

- 2. This compound | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-Cysteine Hydrochloride Monohydrate CAS 96998-61-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for DL-Cysteine Hydrochloride Hydrate in Anaerobic Microbiology Media

Introduction